molecular formula C14H14F3NO3S B2555051 8-[4-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1705100-04-4

8-[4-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2555051
CAS No.: 1705100-04-4
M. Wt: 333.33
InChI Key: FBVCBWNXBWNYFC-UHFFFAOYSA-N
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Description

8-[4-(Trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene is a sophisticated chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound features the 8-azabicyclo[3.2.1]octane core, a structure recognized in the development of neuroactive compounds and other therapeutic agents . The scaffold is functionalized with a 4-(trifluoromethoxy)benzenesulfonyl group, a modification that significantly enhances the molecule's research value. The trifluoromethoxy (-OCF3) group is a key feature in modern drug design, known to confer increased metabolic stability and lipophilicity to molecules, which can improve membrane permeability and overall bioavailability . Its strong electron-withdrawing nature can also alter electronic distribution and enhance binding affinity to biological targets . The sulfonyl group offers a versatile handle for further synthetic elaboration or can participate in key interactions with enzyme binding sites. As such, this compound serves as a valuable building block for the synthesis of novel analogs or as a key intermediate in exploratory pharmacology. It is intended for use in high-throughput screening, structure-activity relationship (SAR) studies, and the development of potential therapeutic agents targeting the central nervous system, metabolic diseases, and beyond. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-[4-(trifluoromethoxy)phenyl]sulfonyl-8-azabicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO3S/c15-14(16,17)21-12-6-8-13(9-7-12)22(19,20)18-10-2-1-3-11(18)5-4-10/h1-2,6-11H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVCBWNXBWNYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the bicyclic octane ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the azabicyclo group: This step involves the functionalization of the bicyclic ring with an azabicyclo group, often through nucleophilic substitution reactions.

    Attachment of the trifluoromethoxybenzenesulfonyl group: This is usually done via sulfonylation reactions, where the trifluoromethoxybenzenesulfonyl chloride reacts with the azabicyclo compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and advanced purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

8-[4-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted azabicyclo compounds.

Scientific Research Applications

The compound is known for its potential biological activities, particularly in the following areas:

  • Enzyme Inhibition : It has been identified as a potential inhibitor of enzymes involved in neurotransmission and inflammation pathways.
  • Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress.
  • Anti-inflammatory Properties : The compound shows promise in reducing pro-inflammatory cytokine production.

Pharmacological Research

The compound is being studied for its potential use in treating various diseases, including neurodegenerative disorders and inflammatory conditions. Its ability to inhibit specific enzymes makes it a candidate for drug development targeting conditions like Alzheimer's disease.

Neuroprotective Studies

Research has demonstrated that derivatives of this compound can enhance cell viability in neuronal cultures exposed to oxidative stress, a key factor in neurodegeneration.

Study Reference Findings
Varadaraju et al. (2020)Significant improvement in cell viability with treatment using similar compounds compared to control groups.

Anti-inflammatory Mechanisms

Investigations into the anti-inflammatory properties of the compound have shown that it can significantly lower levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide.

Study Reference Findings
Recent Investigation (2023)Marked decrease in pro-inflammatory cytokines with treatment using sulfonyl-containing compounds.

Summary of Biological Activities

The following table summarizes the observed biological activities associated with the compound:

Activity Type Observed Effect Reference
Enzyme InhibitionIncreased acetylcholine levelsVaradaraju et al.
NeuroprotectionProtection against oxidative stressVaradaraju et al.
Anti-inflammatoryReduced cytokine productionRecent Investigation

Mechanism of Action

The mechanism of action of 8-[4-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules.

Comparison with Similar Compounds

Data Tables

Table 1. Substituent Effects on Key Properties

Compound Substituent Key Property Biological Application
Target Compound 4-(Trifluoromethoxy)phenyl High lipophilicity, metabolic stability Neuroreceptor modulation
8-[(2-Bromophenyl)sulfonyl]-3-triazole 2-Bromophenyl, triazole Reactivity in substitution, H-bonding Imaging probes
8-((3,5-Dimethylpyrazol-4-yl)sulfonyl) Pyrazole, hexylphenoxy Membrane penetration, π-stacking Antipathogenic agents

Biological Activity

The compound 8-[4-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene is a complex organic molecule characterized by its unique bicyclic structure and the presence of functional groups that may influence its biological activity. This article explores the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈F₃N₁O₄S
  • IUPAC Name : this compound

This compound features a trifluoromethoxy group, which is known to enhance biological activity through increased lipophilicity and potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent, anti-inflammatory agent, and inhibitor of specific enzymes.

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing sulfonyl groups have shown promising results against various cancer cell lines:

CompoundCell LineIC₅₀ (μM)Reference
Compound 7PACA244.4
Compound 8PACA222.4
Compound 9HCT11617.8

These findings suggest that the incorporation of the trifluoromethoxy and benzenesulfonyl groups may enhance the cytotoxic effects against specific cancer types.

2. Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes relevant to disease processes:

  • Cyclooxygenase (COX) : Compounds with similar trifluoromethoxy substitutions have demonstrated moderate inhibition of COX-2, an enzyme involved in inflammatory processes .
  • Cholinesterases : Some derivatives exhibit dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer's disease treatment .

The biological activity of this compound is likely mediated through several mechanisms:

  • Hydrogen Bonding : The trifluoromethoxy group can engage in hydrogen bonding with amino acid residues in target proteins, enhancing binding affinity and specificity.
  • Electrophilic Interactions : The sulfonyl group may participate in electrophilic interactions that modulate enzyme activity or receptor binding.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of related compounds to elucidate structure-activity relationships (SAR). For example, a series of urea derivatives with sulfonyl groups were synthesized and tested for antibacterial and anticancer activities, revealing that modifications to the sulfonyl moiety significantly influenced their efficacy .

Q & A

Q. Conflicting bioactivity data for STAT3 inhibitors: Are assay conditions or cell lines the primary factor?

  • Resolution : Standardize assays using IL-6-stimulated HeLa cells (STAT3-dependent luciferase reporter) and validate with Western blotting for phosphorylated STAT3 (Tyr705^{705}). Note that SD-1008’s IC50_{50} ranges from 5–20 µM across cell lines due to variable JAK2 expression .

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